4-Phenylpiperazine-1-carboximidamide is a chemical structure that is part of various compounds with diverse applications in the field of medical and analytical chemistry. The compounds containing this structure have been explored for their potential use in diagnostic imaging, as well as their role in the development of pharmaceuticals for the treatment of conditions such as benign prostatic hyperplasia (BPH). The following analysis delves into the mechanism of action and applications of compounds related to 4-Phenylpiperazine-1-carboximidamide, based on the data from recent research studies.
4-Phenylpiperazine-1-carboximidamide can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with a suitable reagent, such as cyanogen bromide or ethyl imidate, followed by hydrolysis. Specific reaction conditions, including solvent, temperature, and catalysts, may vary depending on the desired purity and yield. [, ]
4-Phenylpiperazine-1-carboximidamide contains a central piperazine ring substituted at the 1-position with a carboximidamide group and at the 4-position with a phenyl ring. The molecule adopts a chair conformation in its most stable form, with the phenyl ring in an equatorial position to minimize steric hindrance. Structural details, including bond lengths, bond angles, and dihedral angles, can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]
The mechanism of action of compounds containing the 4-Phenylpiperazine-1-carboximidamide moiety can vary depending on the specific compound and its target. For instance, dihydropyrimidinones linked to substituted 4-phenylpiperazine side chains have been investigated as α1a adrenoceptor antagonists. These compounds, such as the lead compound (+)-38, are designed to avoid the formation of metabolites with agonist activity at the μ-opioid receptor, which was a concern with previous molecules in this class. The binding and functional profile of these compounds is comparable to that of earlier iterations, but with the advantage of reduced opioid receptor affinity, which is beneficial for the treatment of BPH without opioid-related side effects2.
The physical and chemical properties of 4-Phenylpiperazine-1-carboximidamide have not been extensively studied. It is expected to be a solid at room temperature, and its solubility will depend on the solvent used. Key physicochemical properties such as melting point, boiling point, pKa, and logP can be determined experimentally or predicted using computational methods. [, , , ]
In the field of analytical chemistry, a derivative of 4-Phenylpiperazine-1-carboximidamide, specifically 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide, has been utilized as a fluorescent labeling reagent. This compound reacts with carboxylic acids to produce highly fluorescent derivatives that can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. This method has been applied to the assay of long-chain fatty acids in human serum, demonstrating its utility in sensitive and specific biochemical analyses1.
In medical imaging, radioiodinated 1-carboxamidino-4-phenylpiperazine has shown promise as a radiopharmaceutical with selectivity for adrenal and myocardial tissues. The compound undergoes direct electrophilic radioiodination to yield a high-specific-activity product suitable for imaging. Biodistribution studies in rats have indicated high uptake and prolonged retention in the adrenals, as well as significant uptake in the heart, suggesting its potential application in adrenomedullary and myocardial imaging. The favorable tissue-to-blood ratios further support its use in diagnostic imaging to visualize these organs3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: